4-[(Isopropylsulfamoyl)methyl]benzoic acid
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Overview
Description
4-[(Isopropylsulfamoyl)methyl]benzoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by the presence of a benzoic acid moiety substituted with an isopropylsulfamoyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Isopropylsulfamoyl)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and isopropylamine.
Sulfonation: Benzoic acid is first sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with isopropylamine to form the isopropylsulfamoyl derivative.
Methylation: Finally, the methylation of the sulfamoyl group is achieved using formaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Isopropylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are possible at the benzoic acid moiety, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
4-[(Isopropylsulfamoyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 4-[(Isopropylsulfamoyl)methyl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isopropylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfamoyl)methyl]benzoic acid
- 4-[(Ethylsulfamoyl)methyl]benzoic acid
- 4-[(Propylsulfamoyl)methyl]benzoic acid
Uniqueness
4-[(Isopropylsulfamoyl)methyl]benzoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(propan-2-ylsulfamoylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)12-17(15,16)7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFZJUPNRSFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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